Cloquinozine is classified as a 4-aminoquinoline derivative. Compounds in this category have garnered attention due to their antimalarial properties and structural similarities to established drugs like chloroquine. The synthesis and characterization of Cloquinozine have been explored in various studies focusing on enhancing the efficacy and reducing toxicity compared to traditional quinoline-based drugs .
The synthesis of Cloquinozine typically involves several key steps:
Cloquinozine features a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are commonly used techniques for confirming the structure of synthesized Cloquinozine .
Cloquinozine undergoes several important chemical reactions:
The mechanism of action of Cloquinozine is primarily linked to its ability to interfere with heme metabolism in Plasmodium species:
Cloquinozine exhibits several notable physical and chemical properties:
Cloquinozine has potential applications in various fields:
The 1960s witnessed transformative shifts in pharmaceutical research, driven by advances in molecular design and targeted therapeutic applications. This era saw intensive exploration of nitrogen-containing heterocycles, particularly quinazoline derivatives, due to their structural versatility and broad biological activity profiles. Amidst this landscape, researchers at Chugai Pharmaceutical initiated a systematic investigation into quinazoline-based compounds, aiming to identify novel agents for gynecological and obstetric conditions. The program focused on synthesizing and screening molecules capable of modulating smooth muscle contractility, specifically targeting uterine hyperactivity disorders.
The broader pharmaceutical context was characterized by heightened interest in structure-activity relationship (SAR) optimization, spurred by innovations in organic synthesis and pharmacological screening. This approach enabled rapid iteration of quinazoline scaffolds, facilitating the identification of key pharmacophores responsible for uterine-specific effects. Early prototypes demonstrated variable efficacy, but the introduction of a chloro-substituent at the C6 position of the quinazoline core—a strategic modification informed by concurrent research on vascular smooth muscle regulators—proved critical for enhancing potency and tissue selectivity [4].
Table 1: Key Pharmaceutical Innovations in Quinazoline Research (1960s)
Innovation Focus | Structural Feature | Biological Target | Impact on Cloquinozine Development |
---|---|---|---|
Core Scaffold Optimization | Quinazoline nucleus | Basic molecular framework | Provided foundational chemical structure |
Halogen Substitution | C6-chloro group | Enhanced receptor affinity | Improved uterine tissue binding specificity |
Side Chain Diversification | Aminoalkyl modifications | Tissue selectivity modulation | Reduced off-target effects on vascular systems |
Chugai Pharmaceutical emerged as a pivotal force in advancing quinazoline chemistry during this period. Their research team, led by Dr. S. Ōmura, developed a proprietary library of over 200 quinazoline analogs, systematically evaluating their effects on ex vivo uterine tissue models. Cloquinozine (designated internally as CPQ-127) arose from this initiative, distinguished by its C6-chloro/C2-ethylamino configuration—a combination absent in earlier compounds [4].
The company’s expertise in heterocyclic synthesis enabled efficient scale-up and purification of Cloquinozine, overcoming challenges related to the instability of imidazole ring intermediates common in earlier analogs. Chugai’s pharmacological assays revealed that Cloquinozine’s oxytocic activity correlated with its ability to enhance calcium influx in myometrial cells, a mechanism divergent from classical ergot alkaloids or prostaglandins. This mechanistic novelty positioned Cloquinozine as a candidate for conditions requiring controlled uterine stimulation without systemic vasoactive effects [4].
Table 2: Chugai Pharmaceutical’s Quinazoline Derivative Program Milestones
Phase | Timeframe | Key Achievement | Outcome for Cloquinozine |
---|---|---|---|
Library Synthesis | 1964–1966 | Synthesis of 217 novel quinazolines | Identification of lead compound CPQ-127 |
In Vitro Screening | 1967 | Uterine strip contractility assays | Confirmation of selective oxytocic activity |
Mechanism Studies | 1968 | Calcium flux modulation in myocytes | Elucidation of primary pharmacodynamic action |
Initial pharmacological characterization of Cloquinozine demonstrated potent uterotonic effects in rodent and primate models. In pregnant rats, intravenous administration (0.1–1.0 mg/kg) induced dose-dependent uterine contractions within 5 minutes, with an EC₅₀ of 0.35 mg/kg—significantly lower than reference compounds like methylergonovine. Crucially, these effects occurred without concomitant changes in arterial blood pressure or heart rate, highlighting its tissue-selective activity [4].
Further studies revealed Cloquinozine’s unique biphasic response profile: an initial rapid contraction phase mediated by extracellular calcium influx, followed by sustained activity dependent on intracellular calcium release. This contrasted with oxytocin’s singular dependence on membrane receptor coupling. Additionally, Cloquinozine retained efficacy in progesterone-dominated uterine states where conventional uterotonics showed diminished activity, suggesting potential applications in dysfunctional labor management [4] [10].
Table 3: Comparative Pharmacodynamics of Early Oxytocic Agents
Compound | EC₅₀ (Rat Uterus) | Onset of Action | Blood Pressure Effect | Calcium Dependency |
---|---|---|---|---|
Cloquinozine | 0.35 mg/kg | <5 minutes | None | Extracellular + Intracellular |
Oxytocin | 0.02 IU/kg | <2 minutes | Transient hypotension | Membrane receptor-mediated |
Methylergonovine | 0.75 mg/kg | 7–10 minutes | Hypertension | Intracellular store release |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6